![molecular formula C6H9N B13009901 6-Azabicyclo[3.2.0]hept-3-ene CAS No. 1638763-35-5](/img/structure/B13009901.png)
6-Azabicyclo[3.2.0]hept-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azabicyclo[3.2.0]hept-3-ene is a bicyclic compound that features a nitrogen atom within its ring structure. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of chemical research. The presence of the nitrogen atom within the bicyclic framework imparts distinct reactivity and stability characteristics to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-Azabicyclo[3.2.0]hept-3-ene involves the enantioselective hydrolysis of β-lactam using Rhodococcus equi, which provides (1R,5S)-6-azabicyclo[3.2.0]hept-3-en-7-one . This precursor can then be further manipulated to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale chemoenzymatic processes. These processes often utilize enzymatic resolution techniques to achieve high enantiomeric purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-Azabicyclo[3.2.0]hept-3-ene undergoes various types of chemical reactions, including:
Cycloaddition Reactions: This compound participates in Diels–Alder and 1,3-dipolar cycloaddition reactions, forming novel polycyclic structures.
Hydrolysis: Enantioselective hydrolysis of β-lactam derivatives to form specific enantiomers.
Common Reagents and Conditions
Cycloaddition Reactions: Reagents such as p-nitrobenzyl and nitrile oxides are commonly used under controlled conditions to facilitate these reactions.
Hydrolysis: Enzymes like Rhodococcus equi are employed for enantioselective hydrolysis.
Major Products Formed
Cycloaddition Products: Novel polycyclic azetidinone structures.
Hydrolysis Products: Enantiomerically pure 6-azabicyclo[3.2.0]hept-3-en-7-one.
Aplicaciones Científicas De Investigación
6-Azabicyclo[3.2.0]hept-3-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its role in the synthesis of antifungal agents like cispentacin.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Azabicyclo[3.2.0]hept-3-ene involves its interaction with specific molecular targets, such as enzymes. For example, in the synthesis of cispentacin, the compound undergoes enantioselective hydrolysis, which is facilitated by the enzyme Rhodococcus equi . This interaction highlights the compound’s ability to participate in selective biochemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with a nitrogen atom, used in antiviral medications.
4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid: A related compound with sulfur and nitrogen atoms in its structure.
Imipenem: A bicyclic β-lactam antibiotic with a similar core structure.
Uniqueness
6-Azabicyclo[3.2.0]hept-3-ene is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct reactivity and stability. Its ability to undergo enantioselective hydrolysis and participate in cycloaddition reactions sets it apart from other similar compounds.
Propiedades
Número CAS |
1638763-35-5 |
|---|---|
Fórmula molecular |
C6H9N |
Peso molecular |
95.14 g/mol |
Nombre IUPAC |
6-azabicyclo[3.2.0]hept-3-ene |
InChI |
InChI=1S/C6H9N/c1-2-5-4-7-6(5)3-1/h1,3,5-7H,2,4H2 |
Clave InChI |
JVMATCACPSLCKZ-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2C1CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B13009820.png)
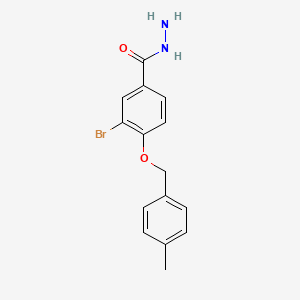

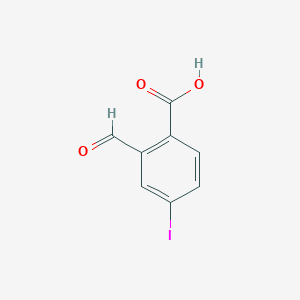
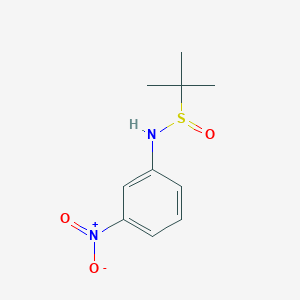
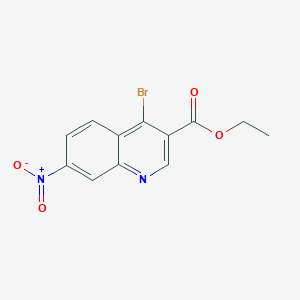

![2-(Trifluoromethyl)benzo[d]oxazol-7-amine](/img/structure/B13009875.png)

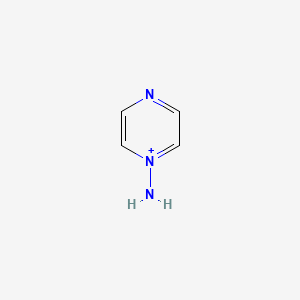

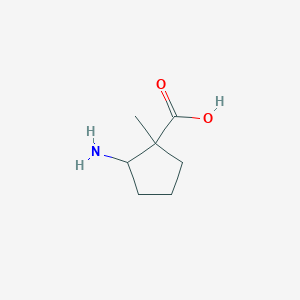

![Ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13009893.png)
